1-(Methoxymethyl)-4-nitrobenzene
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also involves studying the compound’s reactivity, stability, and other chemical properties .Scientific Research Applications
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Application in Energy Storage
- Field : Materials Chemistry
- Summary : The compound 1-methoxymethyl-1,1,1-trimethyl ammonium, which is structurally similar to 1-(Methoxymethyl)-4-nitrobenzene, has been used in the synthesis and characterisation of organic ionic plastic crystals (OIPCs) and ionic liquids (ILs). These materials are promising safer electrolytes for energy storage applications .
- Methods : The synthesis and characterisation involved pairing the cation with six different anions. The thermal, structural and dynamic behaviour of these materials were investigated through differential scanning calorimetry (DSC), electrochemical impedance spectroscopy (EIS), single crystal X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and positron annihilation lifetime spectroscopy (PALS) .
- Results : Of the new solid salts, [N 111,1O1 ] [FSI] displayed the highest conductivity of 2.1 × 10 −5 S cm −1 at 30 °C, consistent with the exceptionally large vacancy volume of 139 Å 3 .
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Application in Pharmaceutical Synthesis
- Field : Pharmaceutical Chemistry
- Summary : (Methoxymethyl)triphenylphosphonium chloride, a compound similar to 1-(Methoxymethyl)-4-nitrobenzene, is used as a phase transfer catalyst and in the synthesis of taxol-A fragment. It is widely used in the synthesis of the pharmaceutical product cephalotaxine, which is used as an antiviral and antitumor agent .
- Methods : The compound is soluble in methanol and chloroform, but decomposes in water .
- Results : The product cephalotaxine has shown promising results as an antiviral and antitumor agent .
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Application in Combustion Chemistry
- Field : Combustion Chemistry
- Summary : The methoxymethyl radical, which is structurally similar to 1-(Methoxymethyl)-4-nitrobenzene, plays an important role in the chain-propagating process of dimethyl ether (DME) combustion . Nitric dioxide (NO2) can be produced in considerable amounts during the combustion process of automobile engines fueled by clean DME .
- Methods : The reaction of CH3OCH2 with NO2 is explored theoretically at the M062X/MG3S and G4 levels .
- Results : The reaction is expected to be rapid. Subsequent dissociation of intermediates and direct H-abstraction between CH3OCH2 and NO2 are kinetically almost inhibited due to significantly high barriers .
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Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : β-Methoxyethoxymethyl ether (MEM), a compound similar to 1-(Methoxymethyl)-4-nitrobenzene, is used as a protecting group in organic synthesis . It is widely used for protection of 5′-hydroxy group in nucleosides, particularly in oligonucleotide synthesis .
- Methods : MEM is removed by acid .
- Results : The use of MEM as a protecting group allows for selective reactions to be carried out on other parts of the molecule .
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Application in Chiral Separation
- Field : Chemical Science
- Summary : Chiral separation has become a crucial topic for effectively utilizing superfluous racemates synthesized by chemical means and satisfying the growing requirements for producing enantiopure chiral compounds . While this doesn’t directly involve 1-(Methoxymethyl)-4-nitrobenzene, it’s possible that similar compounds could be used in this process.
- Methods : This review comprehensively summaries the latest developments in the main enantioseparation methods, including preparative-scale chromatography, enantioselective liquid–liquid extraction, crystallization-based methods for chiral separation, deracemization process coupling racemization and crystallization, porous material method and membrane resolution method .
- Results : The insights into the new materials and their structure/property relationships will be valuable for developing new electrolytes for energy storage applications .
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Application in Asymmetric Synthesis
- Field : Organic Chemistry
- Summary : Chiral pyrrolidines are used frequently in asymmetric synthesis: as ligands and catalysts in catalytic stereoselective reactions, as structural motif in ex-chiral pool syntheses and as chiral auxiliaries in diastereoselective reactions . One of the major reasons for their frequent use in asymmetric synthesis is the good availability of many chiral derivatives either directly from the chiral pool of natural products or via easy preparation from readily available precursors such as proline and other amino acids .
- Methods : The most prominent examples of pyrrolidine auxiliaries are depicted in Fig. 1. The first applications of proline esters as chiral auxiliaries via enamine derivatives date back to the work of Yamada et al. in the late 1960s .
- Results : The use of these auxiliaries allows for selective reactions to be carried out on other parts of the molecule .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(methoxymethyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZCGAQNYXPMFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311486 | |
Record name | p-methoxymethylnitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxymethyl)-4-nitrobenzene | |
CAS RN |
1515-83-9 | |
Record name | NSC243671 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-methoxymethylnitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 4-NITROBENZYL ETHER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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